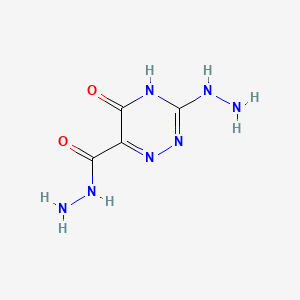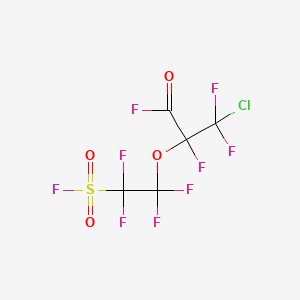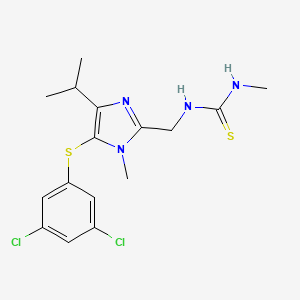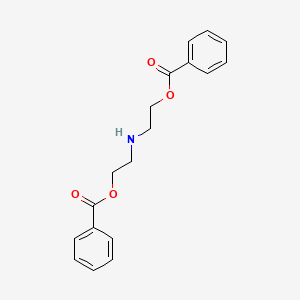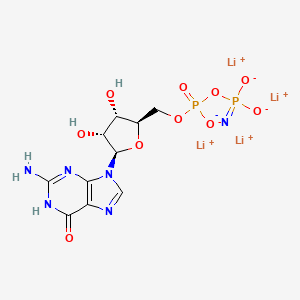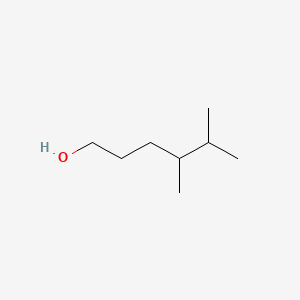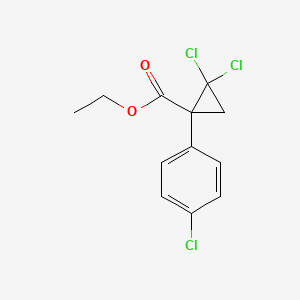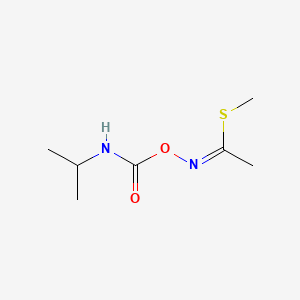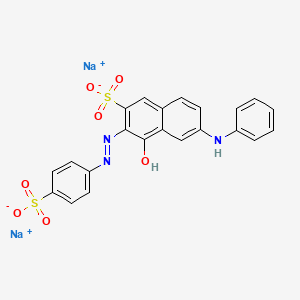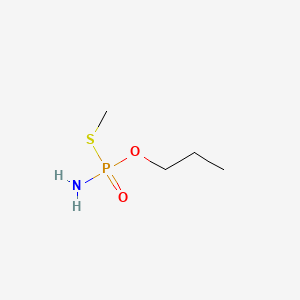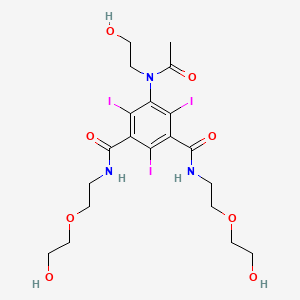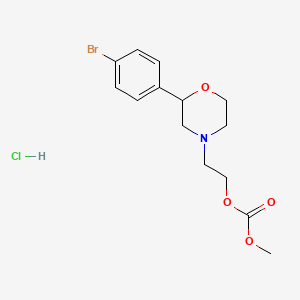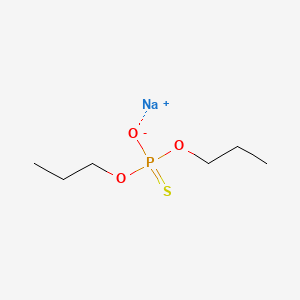
Dipropyl sodium phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl sodium phosphorothioate is an organophosphorus compound that contains phosphorus, sulfur, and sodium atoms. It is part of the larger family of phosphorothioates, which are known for their diverse applications in various fields such as agriculture, medicine, and industrial chemistry. These compounds are characterized by the presence of a phosphorus-sulfur bond, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl sodium phosphorothioate can be synthesized through the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This method involves the formation of the O,O’-dialkyl thiophosphate anion, which then reacts with the alkyl halide to form the desired phosphorothioate . Another efficient method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and solvent-free conditions is particularly advantageous in industrial settings due to the efficiency, high yields, and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dipropyl sodium phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the compound into phosphorothioate hydrides.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and nucleophiles like thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Phosphorothioate hydrides.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Scientific Research Applications
Dipropyl sodium phosphorothioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dipropyl sodium phosphorothioate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors . In biological systems, it can modulate gene expression by interacting with nucleic acids, thereby affecting cellular processes .
Comparison with Similar Compounds
Dipropyl sodium phosphorothioate can be compared with other similar compounds such as dialkyl dithiophosphinates and dialkyl dithiophosphates:
Dialkyl dithiophosphinates: These compounds exhibit higher selectivity and flotation rates for certain metal sulfides compared to this compound.
Dialkyl dithiophosphates: While similar in structure, dialkyl dithiophosphates have different reactivity and selectivity profiles.
List of Similar Compounds
- Dialkyl dithiophosphinates
- Dialkyl dithiophosphates
- Xanthates
This compound stands out due to its unique combination of chemical properties and applications, making it a valuable compound in various fields.
Properties
CAS No. |
10533-40-1 |
|---|---|
Molecular Formula |
C6H14NaO3PS |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
sodium;oxido-dipropoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15O3PS.Na/c1-3-5-8-10(7,11)9-6-4-2;/h3-6H2,1-2H3,(H,7,11);/q;+1/p-1 |
InChI Key |
UEMNSLFCPWTOQZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCOP(=S)([O-])OCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


